

Application Notes and Protocols: Synthesis of Chiral Alcohols Using BINAPO

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Compound of Interest

Compound Name: *Binapo*

Cat. No.: *B3430834*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric catalysis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. Chiral alcohols are ubiquitous in biologically active molecules, and their stereochemistry often dictates their efficacy and safety.^[1] Among the vast array of chiral ligands developed for asymmetric synthesis, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (**BINAPO**) has emerged as a potent catalyst and ligand in various transformations. This document provides detailed application notes and protocols for the synthesis of chiral alcohols using **BINAPO**, focusing on asymmetric hydrogenation and allylation reactions.

Application 1: Asymmetric Hydrogenation of β -Keto Esters

The ruthenium-catalyzed asymmetric hydrogenation of ketones and esters is a highly efficient method for producing chiral alcohols.^[2] Novel ortho-substituted **BINAPO** (*o*-**BINAPO**) ligands, in complex with ruthenium, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of β -keto esters to yield chiral β -hydroxy esters.^{[3][4]} These chiral β -hydroxy acids are valuable synthetic intermediates.

Quantitative Data Summary

The following table summarizes the performance of Ru-*o*-**BINAPO** catalysts in the asymmetric hydrogenation of various β -aryl-substituted β -keto esters.

Entry	Substrate (β -Keto Ester)	Catalyst System	S/C Ratio	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Ref
1	Methyl 3-oxo- 3-phenyl propanoate	Ru-(o-BINAP O)	1000	50	25	12	>99	98	[3]
2	Ethyl 3-oxo- 3-phenyl propanoate	Ru-(o-BINAP O)	1000	50	25	12	>99	97	[3]
3	Methyl 3-(4-chlorophenyl)-3-oxopropanoate	Ru-(o-BINAP O)	1000	50	25	12	>99	98	[3]
4	Methyl 3-(4-methoxyphenyl)-3-oxopropanoate	Ru-(o-BINAP O)	1000	50	25	12	>99	99	[3]
5	Methyl 3-(2-	Ru-(o-BINAP	1000	50	25	12	>99	97	[3]

naphth O)

yl)-3-

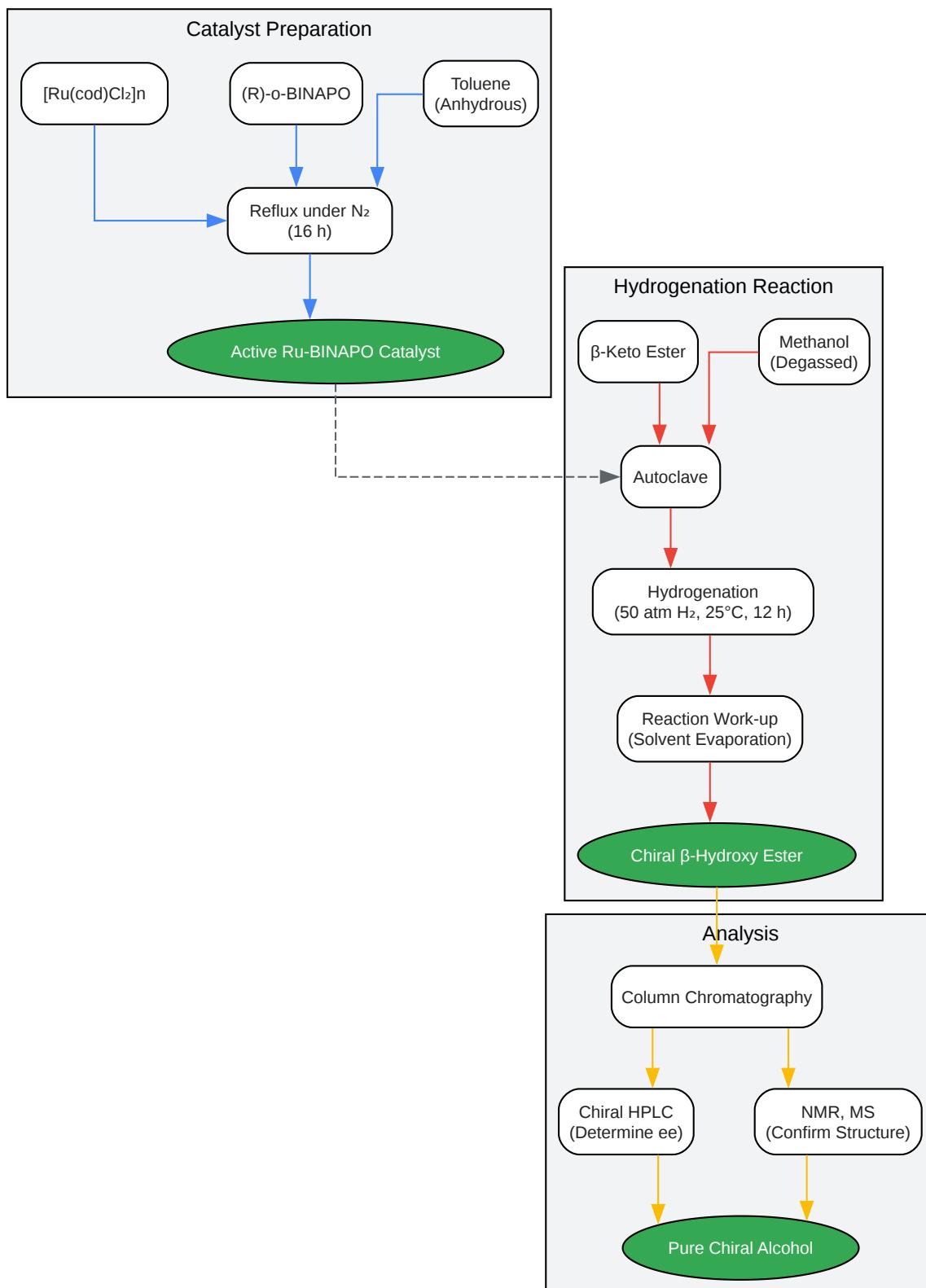
oxopro

panoat

e

S/C Ratio: Substrate-to-catalyst ratio. ee: Enantiomeric excess.

Experimental Workflow: Asymmetric Hydrogenation



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Caption: Workflow for Ru-**BINAP** catalyzed asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of Methyl 3-oxo-3-phenylpropanoate

Materials:

- $[\text{Ru}(\text{cod})\text{Cl}_2]_n$ (Ruthenium(IV) chloride complex)
- (R)-o-**BINAPO** ligand
- Methyl 3-oxo-3-phenylpropanoate
- Anhydrous Toluene
- Degassed Methanol
- High-pressure autoclave
- Hydrogen gas (high purity)
- Standard glassware for inert atmosphere techniques

Procedure:

- Catalyst Preparation:
 - In a Schlenk flask under an inert nitrogen atmosphere, add $[\text{Ru}(\text{cod})\text{Cl}_2]_n$ (1 mol%) and (R)-o-**BINAPO** (1.1 mol%).
 - Add anhydrous toluene to dissolve the components.
 - Reflux the mixture for 16 hours. The color of the solution will change, indicating the formation of the active catalyst complex.
 - Remove the solvent under vacuum to obtain the solid Ru-**BINAPO** catalyst.
- Hydrogenation Reaction:

- In a glass liner for the autoclave, dissolve methyl 3-oxo-3-phenylpropanoate (1 equivalent) and the prepared Ru-**BINAPO** catalyst (1 mol%) in degassed methanol.
- Place the liner inside the high-pressure autoclave.
- Seal the autoclave and purge it several times with hydrogen gas.
- Pressurize the autoclave to 50 atm with hydrogen.
- Stir the reaction mixture at 25°C for 12 hours.

- Work-up and Analysis:
 - After 12 hours, carefully vent the autoclave and purge with nitrogen.
 - Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.
 - Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral β-hydroxy ester.
 - Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
 - Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Application 2: Asymmetric Allylation of Aldehydes

BINAPO can also function as a chiral Lewis base organocatalyst. It effectively catalyzes the enantioselective addition of allyltrichlorosilane to aldehydes, producing valuable chiral homoallylic alcohols.^{[5][6]} This transformation proceeds via a hypervalent silicate intermediate.^[7] The use of additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) can be crucial for accelerating the catalytic cycle.^[7]

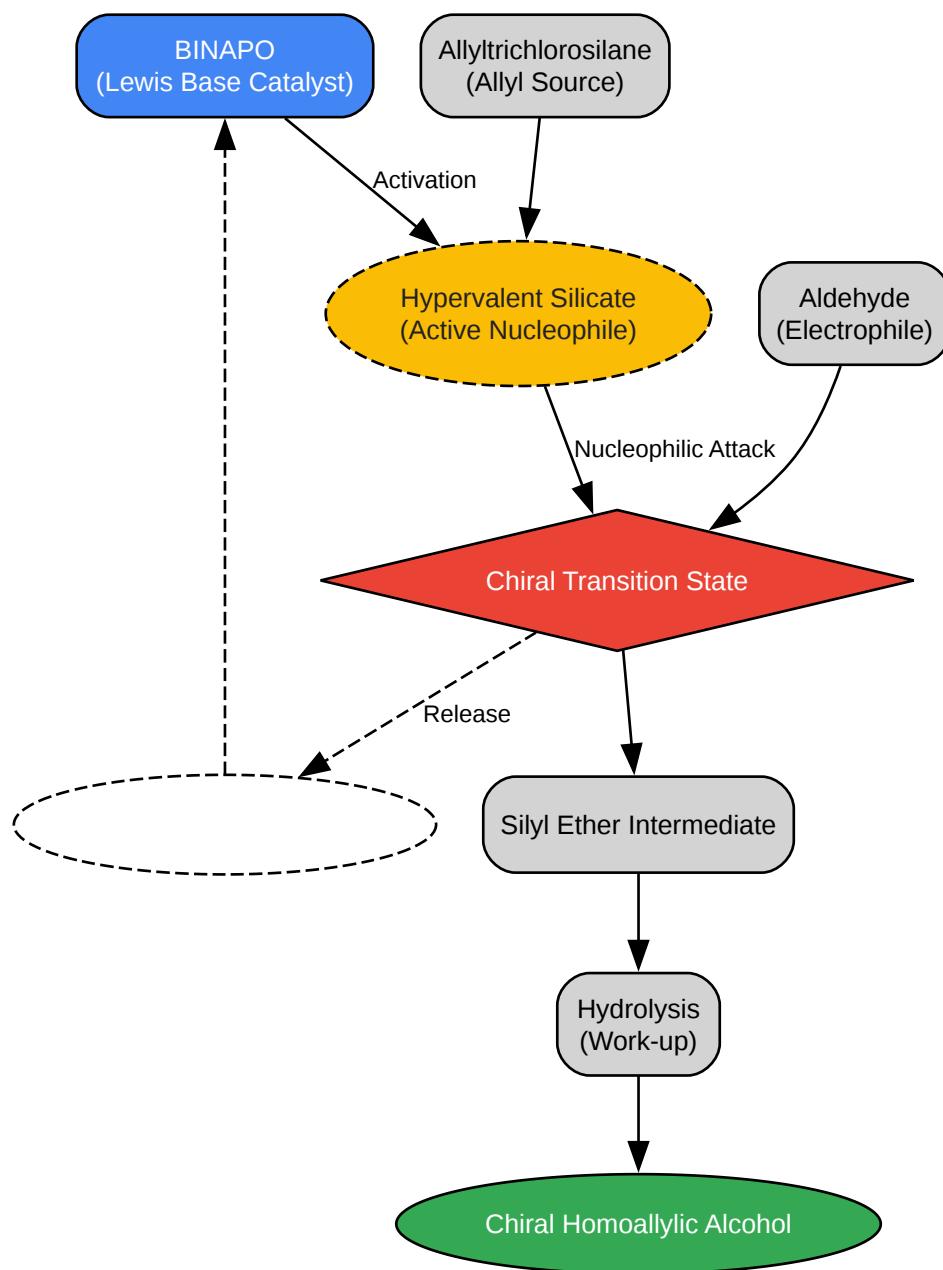
Quantitative Data Summary

The following table presents data for the **BINAP**-catalyzed asymmetric allylation of various aromatic aldehydes.

Entry	Substrate (Aldehyde)	Catalyst	Additives	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref
1	Benzaldehyde	BINAP O (10 mol%)	DIPEA, TBAI	-78	24	94	75	[7]
2	4-Chlorobenzaldehyde	BINAP O (10 mol%)	DIPEA, TBAI	-78	24	92	79	[7]
3	4-Methoxybenzaldehyde	BINAP O (10 mol%)	DIPEA, TBAI	-78	24	85	70	[7]
4	2-Naphthaldehyde	BINAP O (10 mol%)	DIPEA, TBAI	-78	24	90	78	[7]
5	Cinnamaldehyde	BINAP O (10 mol%)	DIPEA, TBAI	-78	24	88	72	[7]

ee: Enantiomeric excess.

Reaction Pathway: Asymmetric Allylation

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Caption: Catalytic cycle for **BINAPO**-mediated asymmetric allylation.

Detailed Protocol: Asymmetric Allylation of Benzaldehyde

Materials:

- (S)-**BINAPO**

- Benzaldehyde (freshly distilled)
- Allyltrichlorosilane
- Diisopropylethylamine (DIPEA)
- Tetrabutylammonium iodide (TBAI)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous NaHCO_3 solution
- Standard glassware for inert atmosphere techniques

Procedure:

- Preparation of **BINAPO**:
 - (R)- or (S)-**BINAPO** can be prepared by the oxidation of the corresponding BINAP enantiomer. Dissolve (S)-BINAP (1 equivalent) in dichloromethane. Add 30% hydrogen peroxide dropwise at 0°C. Stir for 4 hours. After reaction completion (monitored by TLC), perform an aqueous work-up and purify by chromatography to obtain (S)-**BINAPO**.^[5]
- Allylation Reaction:
 - In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (S)-**BINAPO** (10 mol%), TBAI (10 mol%), and DIPEA (1.1 equivalents) in anhydrous DCM.
 - Cool the solution to -78°C using a dry ice/acetone bath.
 - Add allyltrichlorosilane (1.2 equivalents) dropwise and stir for 15 minutes.
 - Add a solution of benzaldehyde (1 equivalent) in anhydrous DCM dropwise over 10 minutes.
 - Stir the reaction mixture at -78°C for 24 hours.
- Work-up and Analysis:

- Quench the reaction at -78°C by slowly adding saturated aqueous NaHCO₃ solution.
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the pure homoallylic alcohol.
- Determine the enantiomeric excess via chiral HPLC analysis.
- Confirm the product structure using NMR spectroscopy and mass spectrometry.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.

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